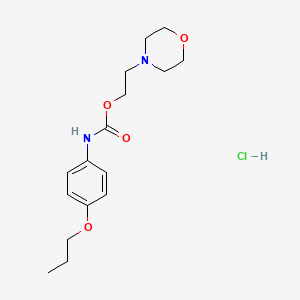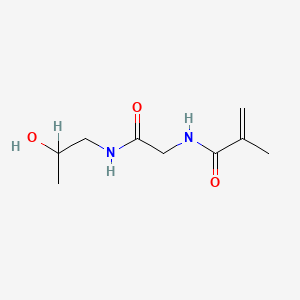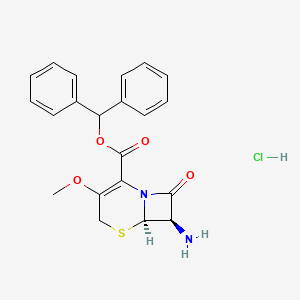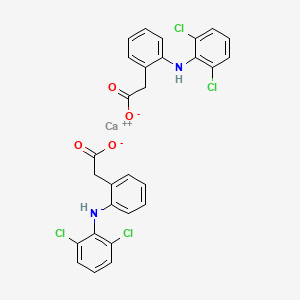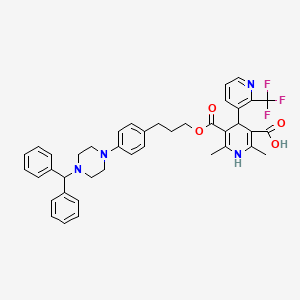
(3,4'-Bipyridine)-3',5'-dicarboxylic acid, 1',4'-dihydro-2',6'-dimethyl-2-(trifluoromethyl)-,2-(4-(4-(diphenylmethyl)-1-piperazinyl)phenyl)ethyl methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-2’,6’-dimethyl-2-(trifluoromethyl)-,2-(4-(4-(diphenylmethyl)-1-piperazinyl)phenyl)ethyl methyl ester is a complex organic compound with a multifaceted structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-2’,6’-dimethyl-2-(trifluoromethyl)-,2-(4-(4-(diphenylmethyl)-1-piperazinyl)phenyl)ethyl methyl ester typically involves multiple steps, including the formation of the bipyridine core, functionalization of the carboxylic acid groups, and the introduction of the piperazinyl and phenyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and consistent production of the compound.
化学反应分析
Types of Reactions
(3,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-2’,6’-dimethyl-2-(trifluoromethyl)-,2-(4-(4-(diphenylmethyl)-1-piperazinyl)phenyl)ethyl methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different chemical and biological properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and stability.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including solvent choice and temperature, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of functionalized bipyridine compounds.
科学研究应用
Chemistry
In chemistry, (3,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-2’,6’-dimethyl-2-(trifluoromethyl)-,2-(4-(4-(diphenylmethyl)-1-piperazinyl)phenyl)ethyl methyl ester is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology
In biological research, this compound is investigated for its potential as a molecular probe or therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development and diagnostic applications.
Medicine
In medicine, the compound’s unique structure and reactivity are explored for developing new pharmaceuticals. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for designing drugs with specific mechanisms of action.
Industry
In the industrial sector, (3,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-2’,6’-dimethyl-2-(trifluoromethyl)-,2-(4-(4-(diphenylmethyl)-1-piperazinyl)phenyl)ethyl methyl ester is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional versatility.
作用机制
The mechanism of action of (3,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-2’,6’-dimethyl-2-(trifluoromethyl)-,2-(4-(4-(diphenylmethyl)-1-piperazinyl)phenyl)ethyl methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biological responses. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
相似化合物的比较
Similar Compounds
(3,4’-Bipyridine)-3’,5’-dicarboxylic acid derivatives: These compounds share the bipyridine core but differ in their functional groups, leading to variations in their chemical and biological properties.
Piperazinyl-phenyl compounds: These compounds contain the piperazinyl-phenyl moiety, which contributes to their biological activity and potential therapeutic applications.
Uniqueness
The uniqueness of (3,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-2’,6’-dimethyl-2-(trifluoromethyl)-,2-(4-(4-(diphenylmethyl)-1-piperazinyl)phenyl)ethyl methyl ester lies in its complex structure, which combines multiple functional groups and aromatic systems. This complexity allows for diverse chemical reactivity and a wide range of applications in various scientific fields.
属性
CAS 编号 |
116308-53-3 |
|---|---|
分子式 |
C41H41F3N4O4 |
分子量 |
710.8 g/mol |
IUPAC 名称 |
5-[3-[4-(4-benzhydrylpiperazin-1-yl)phenyl]propoxycarbonyl]-2,6-dimethyl-4-[2-(trifluoromethyl)pyridin-3-yl]-1,4-dihydropyridine-3-carboxylic acid |
InChI |
InChI=1S/C41H41F3N4O4/c1-27-34(39(49)50)36(33-16-9-21-45-38(33)41(42,43)44)35(28(2)46-27)40(51)52-26-10-11-29-17-19-32(20-18-29)47-22-24-48(25-23-47)37(30-12-5-3-6-13-30)31-14-7-4-8-15-31/h3-9,12-21,36-37,46H,10-11,22-26H2,1-2H3,(H,49,50) |
InChI 键 |
ZGYSUKJCISYROV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=C(N=CC=C6)C(F)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide](/img/structure/B12721890.png)
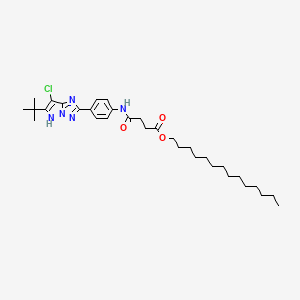
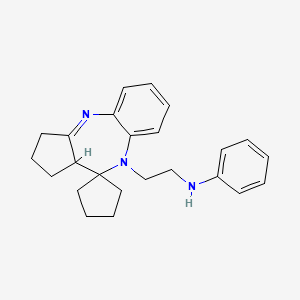
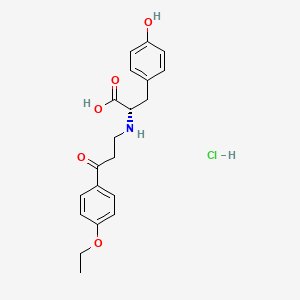



![N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine](/img/structure/B12721950.png)
